Cas no 2228652-69-3 (4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole)

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 1-methyl group and an azetidin-3-ylmethyl moiety. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis. The azetidine ring contributes to conformational rigidity, while the imidazole moiety offers hydrogen-bonding capabilities, enhancing binding affinity in target interactions. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties in drug design. The compound is particularly valuable for developing small-molecule inhibitors or modulators, given its ability to engage with biological targets through multiple interaction sites. High purity and well-defined synthetic routes ensure reproducibility for research applications.
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole structure
2228652-69-3 structure
商品名:4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
CAS番号:2228652-69-3
MF:C8H13N3
メガワット:151.208921194077
CID:6121380
PubChem ID:165605473

4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2228652-69-3
    • EN300-1669257
    • 4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
    • インチ: 1S/C8H13N3/c1-11-5-8(10-6-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3
    • InChIKey: JDHVXKQGTINAEB-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CC2=CN(C)C=N2)C1

計算された属性

  • せいみつぶんしりょう: 151.110947427g/mol
  • どういたいしつりょう: 151.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 29.8Ų

4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1669257-0.25g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
0.25g
$1591.0 2023-06-04
Enamine
EN300-1669257-0.1g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
0.1g
$1521.0 2023-06-04
Enamine
EN300-1669257-5.0g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
5g
$5014.0 2023-06-04
Enamine
EN300-1669257-0.5g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
0.5g
$1660.0 2023-06-04
Enamine
EN300-1669257-1.0g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
1g
$1729.0 2023-06-04
Enamine
EN300-1669257-10.0g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
10g
$7435.0 2023-06-04
Enamine
EN300-1669257-0.05g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
0.05g
$1452.0 2023-06-04
Enamine
EN300-1669257-2.5g
4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole
2228652-69-3
2.5g
$3389.0 2023-06-04

4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole 関連文献

4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazoleに関する追加情報

Comprehensive Overview of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole (CAS No. 2228652-69-3)

4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole (CAS No. 2228652-69-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an azetidine ring and a methylimidazole moiety, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

The growing demand for small molecule therapeutics has placed compounds like 4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole at the forefront of medicinal chemistry. Its structural versatility allows for modifications that can enhance bioavailability and binding affinity, addressing common challenges in drug design. Recent studies highlight its relevance in neurodegenerative disease research and immune modulation, topics frequently searched in academic and pharmaceutical databases.

From a synthetic chemistry perspective, the azetidine scaffold in this compound is notable for its conformational rigidity, which can improve metabolic stability compared to larger ring systems. This characteristic is increasingly valued in the development of next-generation pharmaceuticals, particularly for CNS-targeting drugs where blood-brain barrier penetration is crucial. The compound's imidazole component further contributes to its potential as a hydrogen bond donor/acceptor, enhancing interactions with biological targets.

Analytical characterization of CAS No. 2228652-69-3 typically involves advanced techniques such as LC-MS and NMR spectroscopy, with particular attention to its stereochemical purity. These quality control measures are essential given the compound's potential use in high-throughput screening platforms, where consistency and reproducibility are paramount. The pharmaceutical industry's shift toward fragment-based drug discovery has further increased interest in such well-characterized building blocks.

In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes for 4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole that minimize hazardous byproducts. This aligns with the broader industry focus on environmentally friendly synthesis methods, a topic generating substantial discussion in scientific forums and patent literature. The compound's potential for scalable production makes it particularly attractive for commercial development.

The intellectual property landscape surrounding CAS No. 2228652-69-3 reveals growing patent activity, particularly in areas of oncological therapeutics and anti-inflammatory agents. This commercial interest reflects the compound's structural features that may address drug resistance challenges, a pressing concern in modern pharmacotherapy. Academic publications frequently cite derivatives of this core structure in studies of signal transduction inhibition.

From a biochemical perspective, the azetidine-methylimidazole hybrid structure offers interesting possibilities for molecular recognition studies. Computational chemistry approaches, including molecular docking simulations, suggest favorable interactions with various enzyme active sites. These in silico findings are driving experimental validation efforts in multiple research laboratories worldwide.

Quality standards for 4-[(azetidin-3-yl)methyl]-1-methyl-1H-imidazole continue to evolve, with emphasis on chiral purity when the compound contains stereocenters. The pharmaceutical industry's stringent requirements for impurity profiling have led to refined analytical methods capable of detecting trace isomers or byproducts. Such rigorous characterization supports the compound's potential transition from research chemical to drug candidate status.

Emerging applications in radiopharmaceuticals have also been explored for derivatives of this compound, leveraging the imidazole nitrogen for metal coordination. This innovative approach aligns with the growing field of theranostics, combining diagnostic and therapeutic capabilities in single molecules - a hot topic in current medical research.

As research into CAS No. 2228652-69-3 progresses, its physicochemical properties - including logP, solubility, and pKa - are being systematically characterized to inform formulation strategies. These studies are crucial for addressing the translational gap between bench research and clinical applications, a frequent focus area in pharmaceutical development discussions.

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